

# Formation of Basic Copper Carbonate Patina on Bronze: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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This in-depth technical guide explores the intricate process of basic copper carbonate patina formation on bronze surfaces. The document delves into the underlying chemical reactions, influential environmental factors, and the methodologies employed for both artificial creation and scientific analysis of these complex layers. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key analytical techniques. Visual diagrams generated using Graphviz illustrate the core signaling pathways and experimental workflows.

## Introduction

The characteristic green patina that develops on bronze, an alloy primarily of copper and tin, is a complex corrosion product that has been both a subject of aesthetic appreciation and scientific investigation. This layer, far from being a simple oxide, is a stratified structure of various copper minerals, with basic copper carbonates being significant constituents in many environments. Understanding the mechanisms of its formation is crucial for the conservation of cultural heritage, the development of corrosion-resistant materials, and for controlled surface functionalization in various scientific and industrial applications.

The formation of patina is a natural process of the metal seeking a more thermodynamically stable state through interaction with its environment.<sup>[1]</sup> The primary components of this patina are copper oxides in an inner layer, and basic copper salts, including carbonates, sulfates, and

chlorides, in an outer layer.[2][3] The most common basic copper carbonates found in patinas are malachite ( $\text{Cu}_2\text{CO}_3(\text{OH})_2$ ) and, less frequently, azurite ( $\text{Cu}_3(\text{CO}_3)_2(\text{OH})_2$ ).[4][5]

## Chemical and Electrochemical Mechanisms of Patina Formation

The formation of a basic copper carbonate patina is a multi-step electrochemical process initiated by the oxidation of copper in the presence of an electrolyte, which is typically a thin film of moisture on the bronze surface.

**Initial Oxidation:** The process begins with the anodic dissolution of copper (Cu) to form cuprous ions ( $\text{Cu}^+$ ), which are then oxidized to cuprite ( $\text{Cu}_2\text{O}$ ), a reddish-brown layer that forms the initial patina.[3][6]

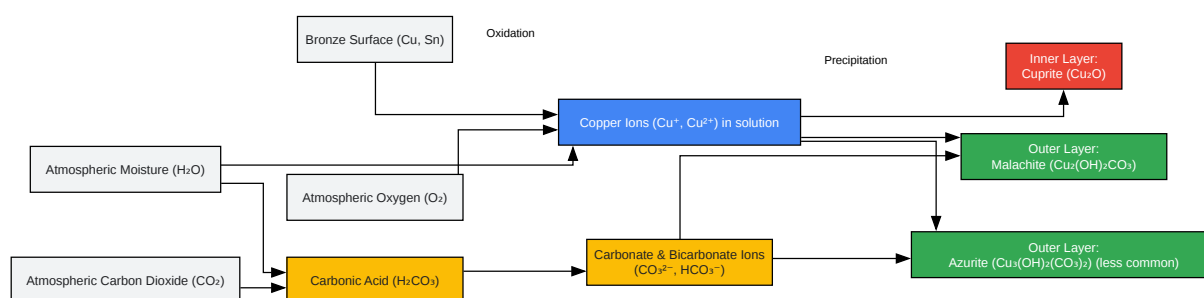
- Anodic Reaction:  $2\text{Cu} \rightarrow 2\text{Cu}^+ + 2\text{e}^-$
- Cathodic Reaction:  $\text{O}_2 + 2\text{H}_2\text{O} + 4\text{e}^- \rightarrow 4\text{OH}^-$
- Formation of Cuprite:  $2\text{Cu}^+ + 2\text{OH}^- \rightarrow \text{Cu}_2\text{O} + \text{H}_2\text{O}$

**Formation of Basic Copper Carbonate:** In the presence of atmospheric carbon dioxide ( $\text{CO}_2$ ) dissolved in the surface moisture, a series of reactions leads to the formation of basic copper carbonates. The presence of hydroxyl ions ( $\text{OH}^-$ ) from the cathodic reaction is crucial for the formation of these basic salts.

- Carbonic Acid Formation:  $\text{CO}_2 + \text{H}_2\text{O} \rightleftharpoons \text{H}_2\text{CO}_3$
- Bicarbonate and Carbonate Formation:  $\text{H}_2\text{CO}_3 \rightleftharpoons \text{H}^+ + \text{HCO}_3^- \rightleftharpoons 2\text{H}^+ + \text{CO}_3^{2-}$
- Reaction with Copper Ions: The cuprous and cupric ions ( $\text{Cu}^{2+}$ , formed from the oxidation of  $\text{Cu}^+$ ) react with carbonate and hydroxide ions to form basic copper carbonates.
  - Malachite Formation:  $2\text{Cu}^{2+} + \text{CO}_3^{2-} + 2\text{OH}^- \rightarrow \text{Cu}_2(\text{OH})_2\text{CO}_3$ [4]
  - Azurite Formation:  $3\text{Cu}^{2+} + 2\text{CO}_3^{2-} + 2\text{OH}^- \rightarrow \text{Cu}_3(\text{OH})_2(\text{CO}_3)_2$

The overall process is influenced by a variety of environmental factors that can alter the reaction pathways and the final composition of the patina.

## Signaling Pathway for Basic Copper Carbonate Patina Formation



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Caption: Chemical pathway of basic copper carbonate patina formation.

## Influential Factors on Patina Formation

The rate of formation and the composition of the patina are significantly influenced by several environmental and material factors.

- **Moisture:** The presence of water is essential for the electrochemical reactions to occur. Higher humidity and rainfall accelerate the patination process.<sup>[7]</sup>
- **Temperature:** Increased temperatures generally increase the rate of chemical reactions, leading to faster patina formation.<sup>[7]</sup>
- **Atmospheric Pollutants:**

- Sulfur Compounds ( $\text{SO}_2$ ,  $\text{H}_2\text{S}$ ): In urban and industrial areas, sulfur oxides and hydrogen sulfide can lead to the formation of basic copper sulfates like brochantite ( $\text{Cu}_4\text{SO}_4(\text{OH})_6$ ) and antlerite ( $\text{Cu}_3\text{SO}_4(\text{OH})_4$ ), which can be major components of the green patina, sometimes more so than carbonates.[\[1\]](#)[\[6\]](#)
- Chlorides ( $\text{Cl}^-$ ): In coastal environments, airborne chloride ions lead to the formation of basic copper chlorides such as atacamite and paratacamite (polymorphs of  $\text{Cu}_2(\text{OH})_3\text{Cl}$ ).[\[1\]](#)[\[8\]](#)
- Bronze Composition: The presence of other alloying elements in bronze, such as tin (Sn) and zinc (Zn), can influence the corrosion process. Tin, for example, can form stable oxides that can affect the overall structure and protective properties of the patina.[\[9\]](#)

## Quantitative Data on Bronze Patina

The following tables summarize quantitative data related to the composition and physical characteristics of bronze patinas from various studies.

Table 1: Typical Composition of Natural Bronze Patinas in Different Environments

Environment	Major Crystalline Phases	Minor Crystalline Phases	Typical Thickness ( $\mu\text{m}$ )	Reference(s)
Rural	Malachite ( $\text{Cu}_2(\text{OH})_2\text{CO}_3$ ), Cuprite ( $\text{Cu}_2\text{O}$ )	Azurite ( $\text{Cu}_3(\text{OH})_2(\text{CO}_3)_2$ )	10 - 50	<a href="#">[10]</a>
Urban/Industrial	Brochantite ( $\text{Cu}_4\text{SO}_4(\text{OH})_6$ ), Cuprite ( $\text{Cu}_2\text{O}$ )	Malachite, Antlerite ( $\text{Cu}_3\text{SO}_4(\text{OH})_4$ )	20 - 85	<a href="#">[10]</a>
Marine	Atacamite/Paratacamite ( $\text{Cu}_2(\text{OH})_3\text{Cl}$ ), Cuprite ( $\text{Cu}_2\text{O}$ )	Malachite, Brochantite	11 - 30	<a href="#">[10]</a>

Table 2: Thermodynamic Data for Key Patina Components

Compound	Formula	Standard Enthalpy of Formation ( $\Delta_f H^\circ$ kJ·mol <sup>-1</sup> )	Standard Molar Entropy ( $S^\circ$ J·K <sup>-1</sup> ·mol <sup>-1</sup> )	Reference(s)
Malachite	Cu <sub>2</sub> (OH) <sub>2</sub> CO <sub>3</sub>	-595	88	[5]
Azurite	Cu <sub>3</sub> (OH) <sub>2</sub> (CO <sub>3</sub> ) <sub>2</sub>	-	-	[11]
Cuprite	Cu <sub>2</sub> O	-168.6	93.1	[12]
Copper(II) Hydroxide	Cu(OH) <sub>2</sub>	-449.8	83.7	[12]

## Experimental Protocols

### Protocol for Artificial Formation of Basic Copper Carbonate Patina (Malachite)

This protocol is a generalized procedure based on common laboratory practices for creating an artificial malachite patina.

- Sample Preparation:
  - Cut bronze coupons to the desired dimensions (e.g., 2x2 cm).
  - Abrade the surface with silicon carbide paper up to 1200 grit to ensure a uniform surface.
  - Degrease the samples by sonicating in ethanol for 10 minutes, followed by rinsing with deionized water and drying.
- Patination Solution Preparation:
  - Prepare a 0.1 M solution of sodium bicarbonate (NaHCO<sub>3</sub>) in deionized water.
  - Prepare a 0.1 M solution of copper sulfate (CuSO<sub>4</sub>) in deionized water.
- Patination Procedure (Wet and Dry Cycles):

- Immerse the bronze coupons in the copper sulfate solution for 1 hour.
- Remove the coupons and allow them to air dry for 23 hours.
- Spray the coupons with the sodium bicarbonate solution and allow them to air dry.
- Repeat this cycle for a desired number of days (e.g., 10-30 days) to develop a visible green patina. The number of cycles will influence the thickness and uniformity of the patina.
- Characterization:
  - The resulting patina can be analyzed using the techniques described in section 5.2.

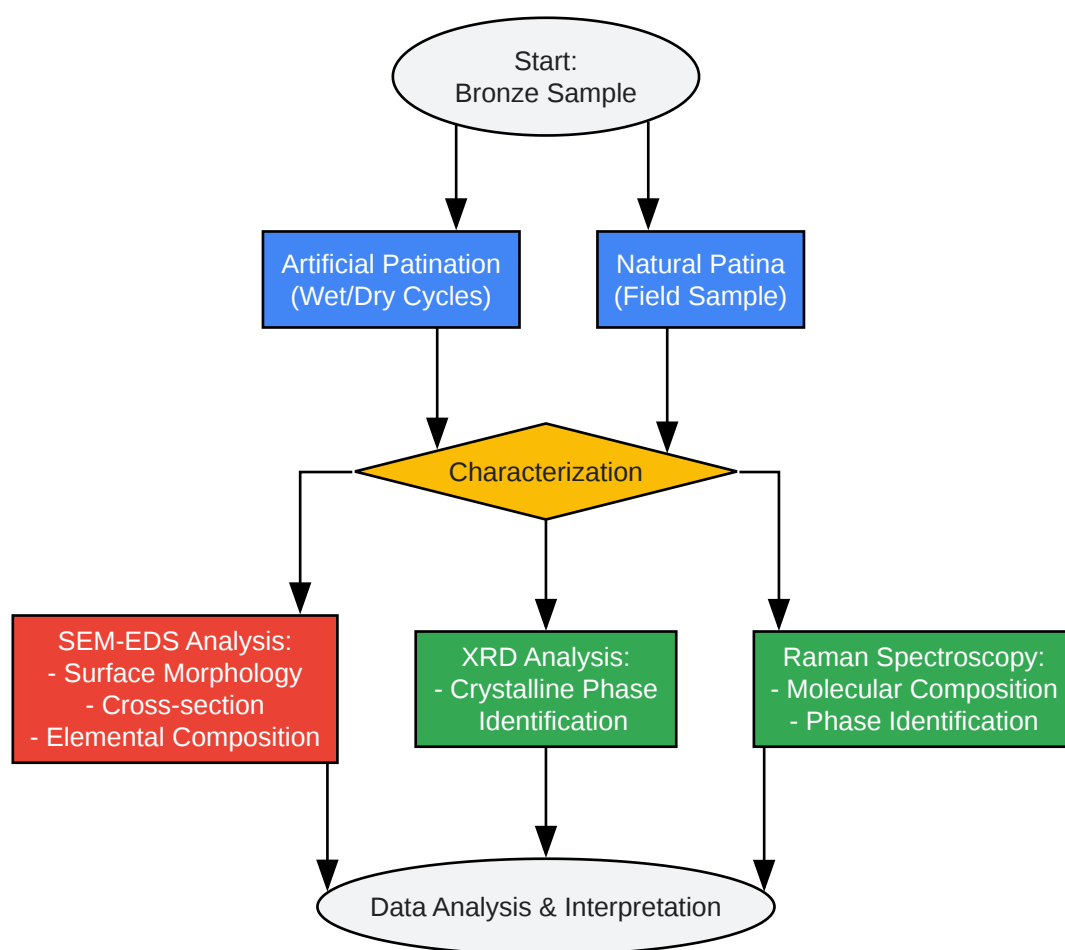
## Protocols for Characterization of Bronze Patina

- Sample Preparation:
  - For surface morphology analysis, small sections of the patinated bronze can be mounted directly onto SEM stubs using carbon tape.
  - For cross-sectional analysis, a piece of the sample is embedded in epoxy resin. The resin is then cut and polished to expose a cross-section of the patina and the underlying bronze.
  - The mounted samples are sputter-coated with a thin layer of carbon or gold to ensure conductivity.[\[13\]](#)
- SEM Imaging:
  - The sample is placed in the SEM chamber under high vacuum.
  - An accelerating voltage of 15-20 kV is typically used for imaging and analysis.[\[14\]](#)
  - Backscattered electron (BSE) imaging is particularly useful for visualizing the different layers of the patina due to its sensitivity to atomic number contrast.
- EDS Analysis:

- EDS analysis is performed on specific points or areas of interest on the surface or cross-section to determine the elemental composition.
- Elemental mapping can be used to visualize the distribution of elements (Cu, Sn, O, C, S, Cl) across the patina layers.
- Sample Preparation:
  - For non-destructive analysis, the patinated bronze sample can be directly placed in the diffractometer.
  - Alternatively, a small amount of the patina can be carefully scraped off and ground into a fine powder. The powder is then mounted on a low-background sample holder.
- Data Acquisition:
  - A diffractometer with Cu K $\alpha$  radiation is commonly used.
  - The XRD pattern is typically recorded over a  $2\theta$  range of 10-80 degrees with a step size of 0.02 degrees.[3]
- Data Analysis:
  - The crystalline phases present in the patina are identified by comparing the experimental diffraction pattern with standard patterns from a crystallographic database (e.g., the ICDD PDF database).
- Sample Preparation:
  - Raman spectroscopy is a non-destructive technique and can be performed directly on the patinated surface.
- Data Acquisition:
  - A Raman microscope with a laser excitation source (e.g., 532 nm or 785 nm) is focused on the area of interest.

- The laser power should be kept low to avoid thermal degradation of the patina components.
- Spectra are collected over a specific wavenumber range (e.g., 100-4000  $\text{cm}^{-1}$ ).
- Data Analysis:
  - The vibrational bands in the Raman spectrum are characteristic of specific chemical bonds and crystal structures. The identification of patina components is achieved by comparing the obtained spectra with reference spectra of known copper minerals.[2][15]

## Experimental Workflow Diagram



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Caption: Workflow for the formation and analysis of bronze patina.



## Conclusion

The formation of basic copper carbonate patina on bronze is a complex interplay of electrochemical reactions and environmental influences. This guide provides a foundational understanding of the chemical pathways, influential factors, and analytical methodologies crucial for the study of this phenomenon. The presented quantitative data and experimental protocols offer a practical resource for researchers in materials science, cultural heritage conservation, and other related fields. The visualization of the formation process and experimental workflow aims to facilitate a clearer comprehension of these intricate processes. Further research focusing on the kinetics of patina formation under varied and controlled environmental conditions will continue to enhance our understanding and ability to predict and control these fascinating surface transformations.

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## References

- 1. Bronze: Characteristics, Uses And Problems | GSA [gsa.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Copper Carbonate Hydroxide as Precursor of Interfacial CO in CO<sub>2</sub> Electroreduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basic copper carbonate - Wikipedia [en.wikipedia.org]
- 6. An Electrochemical and Spectroscopic Study of Surfaces on Bronze Sculptures Exposed to Urban Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tru-scapes.com [tru-scapes.com]
- 8. impactsigns.com [impactsigns.com]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. Electrochemical Polarization as a Sustainable Method for the Formation of Bronze Patina Layers on a Quaternary Copper Alloy: Insight into Patina Morphology and Corrosion Behaviour [mdpi.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Formation of Basic Copper Carbonate Patina on Bronze: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128520#formation-of-basic-copper-carbonate-patina-on-bronze]

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